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Compound of Interest

Compound Name: 4-Hydroxycyclohexanone

Cat. No.: B083380

Introduction: 4-Hydroxycyclohexanone (CAS No: 13482-22-9), with a molecular formula of
CeH1002 and a molecular weight of 114.14 g/mol , is a bifunctional organic compound
containing both a ketone and a hydroxyl group.[1][2] Its structural features make it a valuable
building block in organic synthesis. For researchers, scientists, and professionals in drug
development, accurate structural elucidation and purity assessment are critical. This guide
provides an in-depth overview of the key spectroscopic data for 4-Hydroxycyclohexanone—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—complete
with data interpretation and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework
of an organic molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Hydroxycyclohexanone provides information on the number of
different types of protons and their neighboring environments. The protons on the carbon
adjacent to the carbonyl group are deshielded and typically appear between 2.0-2.5 ppm.[3]
The proton on the carbon bearing the hydroxyl group (the carbinol proton) is also deshielded.

Table 1. 1H NMR Spectroscopic Data for 4-Hydroxycyclohexanone (Typical Values)
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Chemical Shift () o . Provisional
Multiplicity Integration .

ppm Assignment

~4.0 Multiplet 1H H-4 (CH-OH)

~2.8 Singlet 1H -OH

~23-25 Multiplet 4H H-2, H-6 (CH2-C=0)

~19-21 Multiplet 4H H-3, H-5 (CH2-CH)

Note: Data is based on typical chemical shift values for similar functional groups. The exact
chemical shifts, particularly for the hydroxyl proton, can vary with solvent, concentration, and

temperature.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
The carbonyl carbon of a ketone is highly deshielded and is a key diagnostic peak, typically
appearing far downfield.[4]

Table 2: 13C NMR Spectroscopic Data for 4-Hydroxycyclohexanone (Typical Values)

Chemical Shift (8) ppm Provisional Assignment
~ 210 C1 (C=0)

~ 68 C4 (CH-OH)

~39 C2,C6

~34 C3,C5

Note: Data is based on typical chemical shift values for cyclohexanone derivatives. The
carbonyl carbon for cyclohexanone itself appears around 223 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Hydroxycyclohexanone is characterized by two strong, distinct absorptions: a broad
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peak for the hydroxyl group (O-H) and a sharp, intense peak for the carbonyl group (C=0).

Table 3: Key IR Absorptions for 4-Hydroxycyclohexanone

Frequency (cm~?) Intensity Assignment

3550 - 3200 Strong, Broad O-H Stretch (Alcohol)
2950 - 2850 Medium/Strong C-H Stretch (Aliphatic)
1715 Strong, Sharp C=0 Stretch (Saturated

Ketone)

Note: The carbonyl stretching frequency for saturated aliphatic ketones typically appears
around 1715 cm~1.[6] The O-H stretch is often broad due to hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Hydroxycyclohexanone (MW = 114.14), the molecular ion peak ([M]*)
would be observed at m/z 114. The fragmentation is dominated by patterns characteristic of
cyclic ketones.

A primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-
carbon bond adjacent to the carbonyl group.[8] Another common fragmentation for cyclic
ketones involves ring-opening followed by further cleavage, often leading to a characteristic
base peak. For the related cyclohexanone, fragmentation of the m/z 98 radical cation produces
a base peak at m/z 55.[9] The loss of a water molecule (18 Da) from the molecular ion is also a
common pathway for alcohols.[9]

Table 4: Mass Spectrometry Fragmentation Data for 4-Hydroxycyclohexanone
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miz Relative Intensity Proposed Fragment

[CeH1002]*" (Molecular lon,

114 Moderate
M)
96 Moderate [M - H20]*
[M - CzHs]* or [M - CHOJ* (o-
85 Moderate
cleavage)
57 Strong [C3HsO0]* or [CaHo]*
55 Base Peak [CsH3Q]* or [CaH7]*

Note: Fragmentation patterns are predicted based on the established behavior of ketones and
alcohols under electron ionization.[3][9][10]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a
chemical compound like 4-Hydroxycyclohexanone using multiple spectroscopic techniques.

Spectroscoplc Techmques\

Analysis Process
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Sample: 3 Data Data Structure
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Caption: Workflow for structural analysis via NMR, IR, and MS.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 4-

Hydroxycyclohexanone.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxycyclohexanone in ~0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

Instrument Setup: Place the sample tube into the NMR spectrometer. Ensure the sample is
locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field
homogeneity.

H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise
ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of 13C, a larger number of scans is required
(e.g., 1024 or more).

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signals. Phase the resulting spectra and calibrate them using the TMS signal at 0 ppm.
Integrate the *H NMR signals and identify the chemical shifts for all peaks.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid): Since 4-Hydroxycyclohexanone is a liquid at room
temperature, the simplest method is to prepare a thin film.[11] Place one drop of the neat
liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the
plates together to form a thin, uniform film.

Background Spectrum: Place the salt plates (or an empty sample holder) in the spectrometer
and run a background scan to record the spectrum of atmospheric COz and Hz0, as well as
the plates themselves.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b083380?utm_src=pdf-body
https://www.benchchem.com/product/b083380?utm_src=pdf-body
https://www.benchchem.com/product/b083380?utm_src=pdf-body
https://www.benchchem.com/product/b083380?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

» Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm~2. The
instrument software will automatically subtract the background spectrum from the sample
spectrum.

» Data Analysis: Identify the frequencies of the major absorption bands and compare them to
correlation tables to assign functional groups.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a Gas Chromatograph (GC-MS) for
separation prior to analysis.

« lonization: Utilize Electron lonization (El) as the standard method. Bombard the vaporized
sample molecules with a high-energy electron beam (typically 70 eV) to generate a
molecular radical cation (M*") and various fragment ions.[12]

e Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a
quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus
m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce
structural information. The peak with the highest abundance is designated the base peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxycyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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